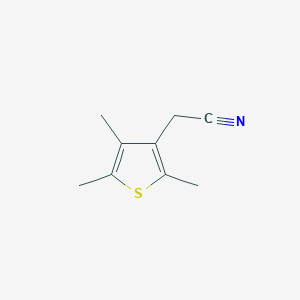

3-(Cyanomethyl)-2,4,5-trimethylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4,5-trimethylthiophen-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-6-7(2)11-8(3)9(6)4-5-10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRRCQCZKOPGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1CC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556256 | |

| Record name | (2,4,5-Trimethylthiophen-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112440-49-0 | |

| Record name | (2,4,5-Trimethylthiophen-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanomethyl)-2,4,5-trimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and provides detailed experimental protocols for the synthesis of the target compound and its key intermediate.

Introduction

This compound is a polysubstituted thiophene derivative with potential applications in the development of novel pharmaceuticals and organic materials. The presence of a reactive cyanomethyl group and a fully substituted thiophene core makes it an attractive scaffold for further chemical modifications. This guide outlines a practical two-step synthesis beginning with the readily available 2,4,5-trimethylthiophene.

Reaction Pathway

The proposed synthesis involves two key transformations:

-

Bromination: Free-radical bromination of the methyl group at the 3-position of 2,4,5-trimethylthiophene using N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-2,4,5-trimethylthiophene.

-

Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to afford the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product. Please note that yields are estimated based on analogous reactions and may vary depending on experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Boiling Point (°C) (Expected) | Melting Point (°C) (Expected) | Typical Yield (%) |

| 2,4,5-Trimethylthiophene | C₇H₁₀S | 126.22 | Colorless liquid | 165-167 | - | - |

| 3-(Bromomethyl)-2,4,5-trimethylthiophene | C₈H₁₁BrS | 219.14 | Colorless to yellow oil | >200 | - | 70-85 |

| This compound | C₉H₁₁NS | 165.26 | White to off-white solid | - | ~50-60 | 60-80 |

Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene

This procedure is adapted from the bromination of similar alkylthiophenes.

Workflow:

Caption: Experimental workflow for the synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene.

Materials:

-

2,4,5-Trimethylthiophene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trimethylthiophene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(bromomethyl)-2,4,5-trimethylthiophene as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

This procedure is based on the cyanation of thenyl halides.

Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

3-(Bromomethyl)-2,4,5-trimethylthiophene

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetone or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Ethyl Acetate for recrystallization or chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-(bromomethyl)-2,4,5-trimethylthiophene (1 equivalent) in acetone or DMSO.

-

Add sodium cyanide or potassium cyanide (1.2 equivalents).

-

Heat the reaction mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield this compound as a solid.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Use in small quantities and handle with care.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a well-ventilated fume hood. Consider alternative solvents like dibromomethane if possible.

-

Sodium/Potassium Cyanide: Highly toxic. Handle with extreme caution in a fume hood. Wear appropriate gloves and eye protection. Have a cyanide antidote kit readily available. All waste containing cyanide must be quenched with bleach before disposal according to institutional safety protocols.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

An In-Depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Cyanomethyl)-2,4,5-trimethylthiophene. The information is intended to support research and development efforts in medicinal chemistry, organic synthesis, and materials science.

Core Properties and Data

This compound is a substituted thiophene derivative with potential applications as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure combines a highly substituted thiophene ring with a reactive cyanomethyl group, making it a subject of interest for creating novel compounds with potential therapeutic effects.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 112440-49-0 | [1] |

| Molecular Formula | C₉H₁₁NS | [1] |

| Molecular Weight | 165.25 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 66 - 69 °C | [1] |

| Boiling Point | 130 °C at 6.8 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Table 2: Identification and Database Information

| Identifier | Value | Reference |

| MDL Number | MFCD00143113 | [1] |

| PubChem ID | 14122208 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the Gewald aminothiophene synthesis , a well-established multicomponent reaction.[2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene compound in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[2]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound via the Gewald reaction.

Detailed Hypothetical Experimental Protocol (based on Gewald Reaction Principles):

-

Reaction Setup: To a solution of 3-methyl-2-pentanone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 eq).

-

Addition of Base: A catalytic amount of a base, for example, morpholine or triethylamine, is added to the mixture.

-

Reaction Conditions: The reaction mixture is then heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound. For highly polar compounds, aqueous normal-phase chromatography may be an alternative.[3]

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of similar thiophene derivatives, the following characteristic spectral features can be anticipated.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | Signals corresponding to the three methyl groups on the thiophene ring, a singlet for the cyanomethyl protons, and potentially complex splitting for the ethyl group protons. |

| ¹³C NMR | Resonances for the carbons of the three methyl groups, the cyanomethyl carbon, the nitrile carbon, and the four carbons of the thiophene ring. |

| FTIR (cm⁻¹) | Characteristic peaks for C-H stretching of the alkyl groups, a sharp peak for the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), and bands associated with the C=C and C-S stretching of the thiophene ring.[4][5] |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (165.25 m/z). |

Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8]

Anticancer Potential:

Thiophene-containing compounds have been investigated as potential anticancer agents, with mechanisms of action that include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[6][9] The cytotoxicity of thiophene derivatives has been evaluated against various cancer cell lines.[9]

Toxicity and Metabolism:

The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can sometimes lead to toxic side effects through the formation of reactive metabolites via S-oxidation or epoxidation. [10]This is a critical consideration in the development of thiophene-based therapeutics.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis. [1]Its utility lies in the potential to further elaborate the cyanomethyl group into other functional groups or to utilize the thiophene ring as a scaffold for the construction of more complex molecules with potential applications in:

-

Pharmaceutical Development: As a precursor for novel therapeutic agents. [1]* Agrochemicals: In the synthesis of new pesticides and herbicides.

-

Materials Science: For the development of advanced materials such as polymers and coatings. [1] Further research is warranted to fully elucidate the reactivity, spectroscopic properties, and biological profile of this compound. Specifically, detailed studies on its synthesis and purification, comprehensive spectroscopic characterization, and screening for various biological activities would provide valuable insights for its application in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. biotage.com [biotage.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

CAS Number: 112440-49-0 Synonym: 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile

This technical guide provides a comprehensive overview of 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a substituted thiophene derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthetic route with experimental protocols, and a discussion of its potential, yet currently undocumented, biological significance.

Core Compound Properties

This compound is a solid, crystalline substance, with its appearance ranging from white to orange or green.[1][2] It is characterized by a thiophene ring heavily substituted with three methyl groups and a cyanomethyl group, which contributes to its chemical reactivity and potential as a versatile building block in organic synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 112440-49-0 | [1][2] |

| Molecular Formula | C₉H₁₁NS | [1][3] |

| Molecular Weight | 165.26 g/mol | [3] |

| Melting Point | 66-69 °C | [1][2] |

| Boiling Point | 130 °C at 6.8 mmHg | [1] |

| Purity | >98.0% (GC) | [2] |

| Appearance | White to Orange to Green powder to crystal | [2][4] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The proposed synthesis initiates with the chloromethylation of 2,4,5-trimethylthiophene to yield 3-(chloromethyl)-2,4,5-trimethylthiophene, which is then converted to the final product through nucleophilic substitution with a cyanide salt.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Step 1 - Chloromethylation of 2,4,5-Trimethylthiophene (Hypothetical)

This protocol is adapted from established procedures for the chloromethylation of thiophene derivatives.

Materials:

-

2,4,5-Trimethylthiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, a mixture of 2,4,5-trimethylthiophene (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent like glacial acetic acid is prepared.

-

A catalytic amount of zinc chloride is added to the mixture.

-

Concentrated hydrochloric acid (2 equivalents) is added dropwise to the stirred mixture at a temperature maintained between 0-5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then poured into ice-water and extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-(chloromethyl)-2,4,5-trimethylthiophene, which can be purified by vacuum distillation.

Experimental Protocol: Step 2 - Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene (Hypothetical)

This protocol is based on the general procedure for converting alkyl halides to nitriles.

Materials:

-

3-(Chloromethyl)-2,4,5-trimethylthiophene

-

Sodium Cyanide or Potassium Cyanide

-

Ethanol (solvent)

-

Water

Procedure:

-

A solution of 3-(chloromethyl)-2,4,5-trimethylthiophene (1 equivalent) in ethanol is prepared in a round-bottom flask fitted with a reflux condenser.

-

An aqueous solution of sodium cyanide or potassium cyanide (1.1 equivalents) is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product, this compound, is purified by recrystallization or column chromatography.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found in the public domain, the thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The cyanomethyl group can also contribute to the biological activity of a molecule. For instance, certain cyanomethyl-containing heterocyclic compounds have been investigated for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex bioactive molecules.

Given its structural features, this compound could be a candidate for screening in various biological assays, particularly in the context of cancer and infectious diseases. The trimethyl substitution pattern on the thiophene ring may influence its lipophilicity and interaction with biological targets.

Hypothetical Workflow for Biological Evaluation

Should this compound be investigated for its therapeutic potential, a typical preclinical evaluation workflow would be as follows:

Caption: A standard workflow for the preclinical biological evaluation of a novel compound.

Conclusion

This compound is a chemical compound with potential as a versatile intermediate in the synthesis of pharmaceuticals and novel materials. While specific experimental and biological data for this compound are scarce in publicly available literature, its structural motifs suggest that it could be a valuable subject for further research and development in medicinal chemistry. The provided hypothetical synthesis and evaluation workflows offer a roadmap for future investigations into the properties and applications of this and related thiophene derivatives. Researchers are encouraged to adapt and optimize the outlined protocols based on their specific experimental conditions and objectives.

References

- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity studies of trichothecenes: cytotoxicity of analogues and reaction products derived from T-2 toxin and neosolaniol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide on the Spectroscopic Data of 2-(Thiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. 2-(Thiophen-2-yl)acetonitrile serves as a key building block for the synthesis of various pharmaceuticals and functional materials. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides a detailed summary of the available spectroscopic data for 2-(Thiophen-2-yl)acetonitrile, along with a typical synthesis protocol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Thiophen-2-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(Thiophen-2-yl)acetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | dd | 5.1, 1.2 | H5 |

| 7.15 | dd | 3.6, 1.2 | H3 |

| 7.03 | dd | 5.1, 3.6 | H4 |

| 3.95 | s | - | CH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-(Thiophen-2-yl)acetonitrile

| Chemical Shift (δ) ppm | Assignment |

| 127.8 | C5 |

| 127.4 | C4 |

| 126.9 | C2 |

| 125.5 | C3 |

| 117.0 | CN |

| 18.1 | CH₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(Thiophen-2-yl)acetonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2250 | Strong | C≡N stretch (nitrile) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2925 | Medium | C-H stretch (aliphatic) |

| 1500-1400 | Medium-Strong | C=C stretch (thiophene ring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Thiophen-2-yl)acetonitrile

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 95 | [M-H]⁺ |

| 96 | 50 | [M-HCN]⁺ |

| 84 | 30 | [C₄H₄S]⁺ |

Experimental Protocols

Synthesis of 2-(Thiophen-2-yl)acetonitrile

A common method for the synthesis of 2-(thiophen-2-yl)acetonitrile involves the reaction of 2-chloromethylthiophene with a cyanide salt.[1]

Materials:

-

Thiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphorus Trichloride

-

Sodium Cyanide

-

Acetone

-

Water

Procedure:

Step 1: Synthesis of 2-Chloromethylthiophene

-

Thiophene, paraformaldehyde, and concentrated hydrochloric acid are reacted at a low temperature (e.g., 0-5 °C).

-

Phosphorus trichloride is added dropwise to the reaction mixture to increase the acid concentration.

-

The reaction is stirred for a specified time to yield 2-chloromethylthiophene.

Step 2: Synthesis of 2-(Thiophen-2-yl)acetonitrile

-

The crude 2-chloromethylthiophene is dissolved in a mixed solvent of water and acetone.

-

Sodium cyanide is added to the solution.

-

The reaction mixture is heated (e.g., 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).[1]

-

Upon completion, the reaction mixture is worked up by extraction and purified, typically by distillation or column chromatography, to yield 2-(thiophen-2-yl)acetonitrile.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like 2-(thiophen-2-yl)acetonitrile.

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cyanomethyl)-2,4,5-trimethylthiophene, also known by its IUPAC name 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile, is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This document provides a technical overview of the chemical and physical properties of this compound, outlines a plausible synthetic route, and details representative experimental protocols for its synthesis and characterization. Due to the limited availability of published data for this specific molecule, the experimental sections are presented as illustrative examples based on standard organic chemistry methodologies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central thiophene ring substituted with three methyl groups at positions 2, 4, and 5, and a cyanomethyl group at the 3-position.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs.

| Property | Value | Reference(s) |

| CAS Number | 112440-49-0 | [1][2] |

| Molecular Formula | C₉H₁₁NS | [1][2] |

| Molecular Weight | 165.26 g/mol | [1] |

| IUPAC Name | 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 66-69 °C | [1] |

| Boiling Point | 130 °C at 0.7 mmHg | [1] |

| SMILES | CC1=C(C)C(CC#N)=C(S1)C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Chloromethylation of 2,3,5-Trimethylthiophene

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place a solution of 2,3,5-trimethylthiophene (1 equivalent) in a suitable inert solvent such as anhydrous dioxane.

-

Cool the flask in an ice-water bath.

-

Bubble dry hydrogen chloride gas through the solution while stirring.

-

Slowly add paraformaldehyde (1.2 equivalents).

-

Continue to pass a slow stream of HCl gas through the reaction mixture and allow it to warm to room temperature, then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-(chloromethyl)-2,4,5-trimethylthiophene.

Step 2: Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene

-

In a round-bottom flask, dissolve the crude 3-(chloromethyl)-2,4,5-trimethylthiophene (1 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 equivalents) portion-wise to the solution, ensuring the temperature does not rise significantly.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization Data (Representative)

The following are representative spectroscopic data that would be expected for the successful synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.65 (s, 2H, -CH₂CN)

-

δ 2.30 (s, 3H, -CH₃ at C2)

-

δ 2.25 (s, 3H, -CH₃ at C5)

-

δ 2.10 (s, 3H, -CH₃ at C4)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 135.0 (C5)

-

δ 132.5 (C2)

-

δ 128.0 (C4)

-

δ 125.0 (C3)

-

δ 117.0 (-CN)

-

δ 16.0 (-CH₂CN)

-

δ 15.0 (-CH₃ at C5)

-

δ 14.5 (-CH₃ at C2)

-

δ 13.0 (-CH₃ at C4)

-

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

2920-2850 (C-H stretching of methyl groups)

-

2250 (C≡N stretching, characteristic for a nitrile)

-

1580 (C=C stretching within the thiophene ring)

-

1450, 1380 (C-H bending of methyl groups)

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

165 (M⁺, calculated for C₉H₁₁NS)

-

150 ([M-CH₃]⁺)

-

125 ([M-CH₂CN]⁺)

-

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities or the mechanism of action of this compound. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitrile group and the substitution pattern on the thiophene ring of this particular molecule suggests it could be a valuable scaffold for further investigation in drug discovery programs. Future research would be necessary to elucidate any potential therapeutic applications and to understand its interactions with biological targets and signaling pathways.

Conclusion

This compound is a chemical intermediate with well-defined physical properties. While detailed experimental and biological data in the public domain is scarce, this guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol. The provided characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. Further investigation into the biological effects of this molecule is warranted to explore its potential in pharmaceutical and material science applications.

References

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various chemical transformations have made it a versatile building block for drug design and the development of novel organic materials. Within the vast landscape of thiophene chemistry, specific substitution patterns can impart unique physicochemical and biological properties.

This technical guide focuses on the emerging potential of 3-(cyanomethyl)-2,4,5-trimethylthiophene and its derivatives. While this specific scaffold remains relatively underexplored in published literature, its structural features—a fully substituted lipophilic thiophene ring and a reactive cyanomethyl group—suggest significant promise for the development of novel therapeutic agents and functional molecules. The cyanomethyl moiety, in particular, serves as a versatile handle for a variety of chemical modifications, allowing for the creation of diverse molecular libraries.

This document aims to provide a comprehensive overview of the plausible synthesis, potential biological activities, and experimental evaluation of this compound derivatives. By drawing parallels with well-documented, structurally related thiophene compounds, this guide offers a foundational resource for researchers and drug development professionals interested in exploring this promising, yet uncharted, area of chemical space.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of polysubstituted thiophenes can be achieved through several established methods. For the construction of the this compound core, the Gewald reaction presents a highly plausible and efficient approach. This one-pot, multi-component reaction is renowned for its ability to generate highly substituted 2-aminothiophenes, which can be further modified. However, for the non-amino substituted target molecule, a direct synthesis or a multi-step pathway would be necessary.

The cyanomethyl group of the core scaffold is a versatile functional group that can be chemically transformed to generate a wide array of derivatives. Key reactions include:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative, which can then be used in amide or ester couplings.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be further functionalized.

-

Addition Reactions: The nitrile group can undergo addition reactions with organometallic reagents or other nucleophiles.

Below is a plausible synthetic workflow for the generation of the core scaffold and its subsequent derivatization.

Figure 1: Plausible synthetic workflow for this compound and its derivatives.

Experimental Protocols

Hypothetical Gewald-type Synthesis of a 2-Amino-3-cyanomethyl-4,5-dimethylthiophene Derivative (as a precursor)

This protocol is a generalized procedure based on known Gewald reactions and would require optimization for the specific target.

-

Reaction Setup: To a solution of 3-methyl-2-butanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

-

Sulfur Addition: Add elemental sulfur (1.1 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-amino-3-cyano-4,5-dimethylthiophene derivative.

General Protocol for Hydrolysis of the Cyanomethyl Group

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add a strong base, such as sodium hydroxide (excess), to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with water, and dry to obtain the carboxylic acid derivative.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, its basic physicochemical properties can be found from chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NS | [1] |

| Molecular Weight | 165.25 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [2] |

| Melting Point | 66-69 °C | [2] |

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the three methyl groups on the thiophene ring and a singlet for the methylene protons of the cyanomethyl group. The chemical shifts would be in the aromatic and aliphatic regions, respectively.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the four substituted carbons of the thiophene ring, the three methyl carbons, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Activities and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, with many demonstrating potent anticancer and kinase inhibitory effects. Although no specific biological data exists for this compound derivatives, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications.

Many small molecule kinase inhibitors feature a heterocyclic core, and the thiophene ring is a common motif. These inhibitors typically function by competing with ATP for binding to the kinase domain of a target protein, thereby inhibiting its catalytic activity and blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

Table 2: Biological Activities of Selected Thiophene Derivatives

| Compound Structure | Biological Activity | Target/Cell Line | IC₅₀/EC₅₀ |

| 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene | Antiproliferative | Various cancer cell lines | 17–130 nM |

| Tetrahydrobenzo[b]thiophene derivatives | Tubulin polymerization inhibition, WEE1 kinase inhibition | A549 lung cancer cells | Not specified |

| Thienyl-acrylonitrile derivatives | Multi-kinase inhibition (VEGFR-2) | HepG2 hepatocellular carcinoma cells | Not specified |

Data for structurally related, but not identical, compounds.

A common signaling pathway targeted by thiophene-based kinase inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Figure 2: Simplified VEGFR signaling pathway and the potential point of inhibition by thiophene derivatives.

Experimental Protocol for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol and should be adapted based on the specific cell line and compound being tested.

-

Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

While direct experimental data on this compound derivatives is currently limited, the foundational principles of thiophene chemistry and the known biological activities of related compounds strongly suggest that this is a promising scaffold for future research. The versatility of the cyanomethyl group allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities, particularly as anticancer agents and kinase inhibitors.

Future research in this area should focus on:

-

Developing and optimizing synthetic routes to this compound and its derivatives.

-

Synthesizing a library of derivatives with diverse functional groups to establish structure-activity relationships (SAR).

-

Screening these compounds in a panel of biological assays, including cytotoxicity assays against various cancer cell lines and kinase inhibition assays.

-

Investigating the mechanism of action of any active compounds to identify their molecular targets and affected signaling pathways.

The exploration of this compound derivatives represents an exciting opportunity for the discovery of novel therapeutic agents and functional materials. This guide provides a solid starting point for researchers and drug development professionals to embark on this promising avenue of investigation.

References

An In-depth Technical Guide to the Formation of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)-2,4,5-trimethylthiophene is a polysubstituted thiophene derivative of interest in medicinal chemistry and materials science. Its synthesis is primarily achieved through the Gewald reaction, a versatile and efficient one-pot, three-component reaction. This guide provides a comprehensive overview of the mechanism of formation, a detailed experimental protocol, and a summary of its physicochemical properties.

Mechanism of Formation

The formation of this compound proceeds via the Gewald reaction . This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1] For the synthesis of the target molecule, the likely precursors are 3-pentanone , an active methylene nitrile such as malononitrile or ethyl cyanoacetate , and elemental sulfur .

The reaction mechanism can be broken down into the following key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (3-pentanone) and the active methylene nitrile. The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated nitrile intermediate.[1]

-

Michael Addition of Sulfur: Elemental sulfur (in its S8 crown form) is then attacked by the enolate of the Knoevenagel product or another nucleophilic species. The exact mechanism of sulfur addition is complex and not fully elucidated, but it is believed to involve the opening of the sulfur ring and subsequent addition to the α,β-unsaturated system.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a series of tautomerization steps to yield the stable, aromatic 2-aminothiophene derivative. In the case of using malononitrile, this initially forms a 2-amino-3-cyanothiophene. If the desired product is 3-(cyanomethyl)thiophene, a subsequent diazotization and reduction (Sandmeyer-type reaction) would be necessary to remove the amino group and introduce the methyl group. However, a more direct route to a non-aminated thiophene via a modified Gewald reaction is also plausible, though less commonly described.

-

Final Product Formation: To obtain this compound, the substituents from the starting materials are incorporated into the thiophene ring. The two ethyl groups of 3-pentanone provide the methyl groups at positions 2 and 5, and the central carbon of the pentanone becomes C4 of the thiophene ring. The active methylene nitrile provides the cyanomethyl group at the C3 position.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-3-cyano-4,5-dialkylthiophenes (a precursor to the target molecule):

-

Reactants:

-

Dialkyl ketone (e.g., 3-pentanone) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Elemental Sulfur (1.1 eq)

-

Base (e.g., triethylamine, morpholine, or piperidine) (0.1-0.5 eq)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

-

-

Procedure:

-

To a solution of the dialkyl ketone and malononitrile in the chosen solvent, add the base catalyst.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate from the solution. If so, it can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

-

Note: The removal of the 2-amino group to arrive at the final target molecule would require subsequent chemical transformations, which are beyond the scope of the Gewald reaction itself.

Data Presentation

Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 112440-49-0 |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.25 g/mol |

| Appearance | White to orange to green crystalline powder |

| Melting Point | 66 - 69 °C |

| Boiling Point | 130 °C at 6.8 mmHg |

| Purity | ≥ 98% (GC) |

Characterization Data (Predicted)

As experimental spectral data for this compound is not available in the searched literature, the following are predicted characteristic peaks based on the structure and data for similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 3.6 ppm (s, 2H, -CH₂CN)

-

δ ~ 2.4 ppm (s, 3H, -CH₃ at C2)

-

δ ~ 2.2 ppm (s, 3H, -CH₃ at C5)

-

δ ~ 2.0 ppm (s, 3H, -CH₃ at C4)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 140-120 ppm (4C, thiophene ring carbons)

-

δ ~ 117 ppm (1C, -CN)

-

δ ~ 20-15 ppm (4C, -CH₃ and -CH₂CN carbons)

-

-

IR (KBr, cm⁻¹):

-

~ 2250 cm⁻¹ (C≡N stretching)

-

~ 2920, 2850 cm⁻¹ (C-H stretching of methyl and methylene groups)

-

~ 1500-1400 cm⁻¹ (Thiophene ring stretching)

-

-

Mass Spectrometry (EI, 70 eV):

Mandatory Visualization

Below are diagrams illustrating the proposed reaction pathway and a general experimental workflow.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Item - Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 112440-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-(Cyanomethyl)-2,4,5-trimethylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(Cyanomethyl)-2,4,5-trimethylthiophene, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a three-stage process, commencing with the preparation of the core thiophene scaffold, followed by chloromethylation and subsequent cyanation. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Stage 1: Synthesis of 2,4,5-Trimethylthiophene

The initial and crucial step is the construction of the 2,4,5-trimethylthiophene ring. A well-established method for this is the Paal-Knorr thiophene synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.

Experimental Protocol: Paal-Knorr Synthesis of 2,4,5-Trimethylthiophene

This procedure outlines the synthesis of 2,4,5-trimethylthiophene from 3-methyl-2,4-pentanedione and phosphorus pentasulfide.

Materials:

-

3-Methyl-2,4-pentanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione in an anhydrous solvent.

-

Carefully add phosphorus pentasulfide portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and cautiously quench by pouring it over ice water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure 2,4,5-trimethylthiophene.[1][2][3]

Quantitative Data for Stage 1

| Parameter | Value |

| Starting Material | 3-Methyl-2,4-pentanedione |

| Reagent | Phosphorus pentasulfide (P₄S₁₀) |

| Solvent | Toluene or Xylene |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-70% |

| Purification Method | Fractional Distillation[1][2][3] |

Stage 2: Chloromethylation of 2,4,5-Trimethylthiophene

The second stage involves the introduction of a chloromethyl group at the 3-position of the thiophene ring. This is achieved through an electrophilic substitution reaction.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-2,4,5-trimethylthiophene

This protocol describes the chloromethylation of 2,4,5-trimethylthiophene using paraformaldehyde and hydrochloric acid.

Materials:

-

2,4,5-Trimethylthiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂) (optional, as catalyst)

-

Inert solvent (e.g., dichloromethane or chloroform)

-

Ice-water bath

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer, a gas inlet, and a dropping funnel, place 2,4,5-trimethylthiophene and the inert solvent.

-

Cool the mixture in an ice-water bath.

-

Add paraformaldehyde and, if used, a catalytic amount of zinc chloride.

-

Slowly bubble hydrogen chloride gas through the stirred mixture or add concentrated hydrochloric acid dropwise. Maintain the temperature below 10°C.[4][5]

-

After the addition, allow the reaction to stir at a low temperature for several hours.

-

Pour the reaction mixture into ice water and separate the organic layer.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 3-(chloromethyl)-2,4,5-trimethylthiophene can be purified by vacuum distillation.

Quantitative Data for Stage 2

| Parameter | Value |

| Starting Material | 2,4,5-Trimethylthiophene |

| Reagents | Paraformaldehyde, Concentrated HCl |

| Catalyst (optional) | Zinc Chloride (ZnCl₂) |

| Solvent | Dichloromethane or Chloroform |

| Reaction Temperature | 0-10°C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Purification Method | Vacuum Distillation |

Stage 3: Cyanation of 3-(Chloromethyl)-2,4,5-trimethylthiophene

The final stage is the conversion of the chloromethyl group to a cyanomethyl group via a nucleophilic substitution reaction. Phase-transfer catalysis is often employed to facilitate this transformation.

Experimental Protocol: Synthesis of this compound

This procedure details the cyanation of 3-(chloromethyl)-2,4,5-trimethylthiophene using sodium cyanide and a phase-transfer catalyst.

Materials:

-

3-(Chloromethyl)-2,4,5-trimethylthiophene

-

Sodium cyanide (NaCN)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Solvent system (e.g., dichloromethane and water)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(chloromethyl)-2,4,5-trimethylthiophene in dichloromethane.

-

In a separate beaker, prepare an aqueous solution of sodium cyanide and the phase-transfer catalyst.

-

Add the aqueous solution to the organic solution and stir the biphasic mixture vigorously at room temperature or with gentle heating.[6]

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for Stage 3

| Parameter | Value |

| Starting Material | 3-(Chloromethyl)-2,4,5-trimethylthiophene |

| Reagent | Sodium Cyanide (NaCN) |

| Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Solvent System | Dichloromethane/Water |

| Reaction Temperature | Room Temperature to 40°C |

| Reaction Time | 2-5 hours |

| Typical Yield | 80-90% |

| Purification Method | Column Chromatography or Recrystallization |

Visualizing the Synthesis Pathway

To provide a clear and concise representation of the entire synthetic process and the individual reaction mechanisms, the following diagrams have been generated using the DOT language.

Caption: Overall synthetic workflow for this compound.

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Caption: Electrophilic substitution mechanism for chloromethylation.

Caption: Mechanism of phase-transfer catalyzed cyanation.

References

- 1. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]

- 2. aidic.it [aidic.it]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Cyanomethyl)-2,4,5-trimethylthiophene

Disclaimer: The following technical guide has been compiled from available chemical data and a review of the broader scientific literature on thiophene derivatives. As of this date, there is a notable absence of specific peer-reviewed research detailing the synthesis, biological activity, and established experimental protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene. Therefore, the proposed synthesis and discussion of potential biological applications are based on established chemical principles and analogies to structurally related compounds. This document is intended for informational and research guidance purposes.

Introduction

Thiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The thiophene scaffold is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional organic materials. Thiophene-containing molecules have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

This guide focuses on the specific, yet sparsely documented compound, this compound. While direct experimental data is lacking, this document aims to provide a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential biological significance based on the established pharmacology of the thiophene class. This information is intended to serve as a foundational resource for researchers and professionals in drug development who may be interested in exploring this and related molecules.

Physicochemical Properties

The known quantitative data for this compound is limited to its basic physicochemical properties, which are summarized in the table below. This information is primarily sourced from chemical supplier catalogs.

| Property | Value |

| CAS Number | 112440-49-0 |

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 165.25 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 66 °C |

| Purity (GC) | >98.0% |

| Solubility | Soluble in common organic solvents |

Proposed Synthesis

In the absence of a published synthetic protocol for this compound, a plausible multi-step synthetic route is proposed. This pathway involves the initial construction of the polysubstituted thiophene ring, followed by functional group manipulations to introduce the cyanomethyl moiety at the 3-position.

Proposed Synthetic Pathway Diagram

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Amino-3-cyano-4,5-dimethyl-thiophene

This initial step is a variation of the Gewald multicomponent reaction.

-

To a stirred solution of 3-methyl-2-pentanone (1.0 mol) and malononitrile (1.0 mol) in ethanol (500 mL), add elemental sulfur (1.1 mol).

-

Slowly add morpholine (0.2 mol) as a catalyst.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-3-cyano-4,5-dimethyl-thiophene.

Step 2: Synthesis of 3-Bromo-4,5-dimethyl-2-cyanothiophene

This step involves a Sandmeyer-type reaction to replace the amino group with a bromine atom.

-

Suspend 2-amino-3-cyano-4,5-dimethyl-thiophene (1.0 mol) in a mixture of hydrobromic acid (48%, 3.0 mol) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 mol) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 mol) in hydrobromic acid (48%).

-

Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise to room temperature.

-

Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 3-Bromo-2,4,5-trimethylthiophene

This step introduces the third methyl group via a Grignard reaction followed by hydrolysis.

-

To a solution of methylmagnesium bromide (1.2 mol) in diethyl ether, add a solution of 3-bromo-4,5-dimethyl-2-cyanothiophene (1.0 mol) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting imine is then hydrolyzed by refluxing with aqueous hydrochloric acid.

-

Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine, dry, and purify by distillation or chromatography to yield 3-bromo-2,4,5-trimethylthiophene.

Step 4: Synthesis of 3-(Bromomethyl)-2,4,5-trimethylthiophene

This step is a radical-initiated benzylic-type bromination.

-

Dissolve 3-bromo-2,4,5-trimethylthiophene (1.0 mol) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 mol) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under illumination with a UV lamp until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield crude 3-(bromomethyl)-2,4,5-trimethylthiophene, which can be used in the next step without further purification.

Step 5: Synthesis of this compound

The final step is a nucleophilic substitution to introduce the cyano group.

-

Dissolve the crude 3-(bromomethyl)-2,4,5-trimethylthiophene (1.0 mol) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 mol) portion-wise, maintaining the temperature below 40 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a large volume of water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the broader class of thiophene derivatives is known for a wide range of pharmacological effects.[1][2][3] Based on these established activities, several potential applications for the target compound can be postulated.

-

Antimicrobial Activity: Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties. The sulfur atom in the thiophene ring is thought to play a role in interacting with biological targets in microorganisms.

-

Anti-inflammatory Effects: Many thiophene-containing compounds exhibit anti-inflammatory activity, potentially through the inhibition of key enzymes in inflammatory pathways.

-

Anticancer Properties: Certain substituted thiophenes have shown cytotoxicity against various cancer cell lines. The mechanism of action can vary, from inhibiting protein kinases to inducing apoptosis.

-

Neurological Applications: The thiophene nucleus is present in some centrally acting drugs, suggesting that derivatives could have applications in treating neurological disorders.

The presence of the cyanomethyl group could also influence the biological activity, potentially acting as a hydrogen bond acceptor or a precursor to other functional groups through chemical modification.

Proposed Experimental Workflow for Biological Screening

Given the lack of specific biological data, a generalized workflow is proposed for the initial screening of this compound to identify potential therapeutic applications.

Caption: A generalized experimental workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a poorly characterized compound within the broader, pharmacologically significant class of thiophene derivatives. While its specific synthesis and biological functions remain to be experimentally determined, this guide provides a plausible synthetic route and outlines potential areas of therapeutic interest based on the activities of structurally related molecules. The information presented here serves as a starting point for researchers interested in exploring the chemical and biological properties of this and similar polysubstituted thiophenes. Further investigation is warranted to validate the proposed synthesis and to elucidate the potential of this compound in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Preclinical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The thiophene scaffold, a five-membered ring containing a sulfur atom, serves as a versatile foundation for synthesizing novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The functionalization of the thiophene ring enables the fine-tuning of its physicochemical properties, which can, in turn, influence the pharmacokinetic and pharmacodynamic profiles of the resulting molecules.[1] 3-(Cyanomethyl)-2,4,5-trimethylthiophene is a thiophene derivative that holds promise as a building block in the development of new therapeutic agents.[4] Its unique structure, featuring a cyanomethyl group and three methyl substituents on the thiophene ring, provides a framework for further chemical modification and exploration of its biological activities.

This document provides detailed application notes and a hypothetical experimental protocol for investigating the potential anticancer properties of this compound.

Potential Applications

Based on the known biological activities of various thiophene derivatives, this compound is a candidate for investigation in the following areas:

-

Anticancer Drug Discovery: Many thiophene derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[5][6][7] The cyanomethyl group, in particular, is present in some compounds with observed antiproliferative effects.[8] Therefore, this compound could be explored as a potential lead compound for the development of novel anticancer agents.

-

Enzyme Inhibition: The thiophene nucleus is a core structure in several enzyme inhibitors. Further investigation could reveal if this compound or its derivatives can selectively inhibit key enzymes involved in disease pathogenesis.

-

Antimicrobial Research: Thiophene derivatives have also been reported to possess antibacterial and antifungal properties.[3][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a human cancer cell line, such as the MCF-7 breast cancer cell line.

3.1. Materials and Reagents

-

MCF-7 human breast cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Doxorubicin (positive control)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

3.2. Experimental Procedure

-

Cell Culture:

-

Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

-

Cell Seeding:

-

Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Prepare similar dilutions for the positive control, Doxorubicin.

-

A vehicle control (medium with the highest concentration of DMSO used for dilutions) should also be included.

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.3. Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

-

Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Quantitative Data Presentation

The following table presents hypothetical cytotoxicity data for this compound against the MCF-7 cell line, based on typical results for active thiophene derivatives.[7][11]

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound | MCF-7 | 15.5 |

| Doxorubicin (Positive Control) | MCF-7 | 0.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.

Hypothetical Signaling Pathway

Many anticancer agents, including some thiophene derivatives, induce apoptosis (programmed cell death) in cancer cells. One of the key pathways involved is the intrinsic or mitochondrial pathway of apoptosis.

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for anticancer thiophene derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 112440-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(Cyanomethyl)-2,4,5-trimethylthiophene in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyanomethyl)-2,4,5-trimethylthiophene, also known as 2-(2,4,5-trimethylthiophen-3-yl)acetonitrile, is a versatile and valuable building block in heterocyclic synthesis.[1] Its activated cyanomethyl group and substituted thiophene ring make it a prime candidate for the construction of a variety of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-proliferative and enzyme-inhibitory properties.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thieno[2,3-b]pyridines, which have shown potential as anticancer agents.[3][5]